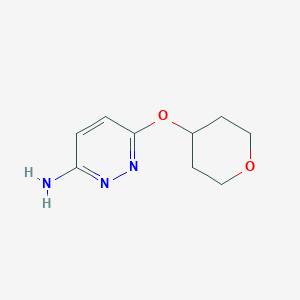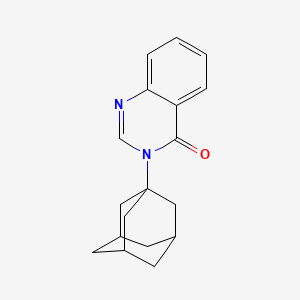
3-(1-Adamantyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantyl)quinazolin-4-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. The incorporation of the adamantyl group into the quinazolinone structure enhances its stability and biological activity, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)quinazolin-4-one typically involves the reaction of 1-adamantylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 1-adamantylamine with isatoic anhydride in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Adamantyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinazolinones can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with enhanced properties
Wirkmechanismus
The mechanism of action of 3-(1-Adamantyl)quinazolin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation and survival of cancer cells. Additionally, it can modulate the activity of other proteins involved in cellular processes, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4-one: Lacks the adamantyl group but shares the quinazolinone core structure.
1-Adamantylamine: Contains the adamantyl group but lacks the quinazolinone structure.
4-Aminoquinazoline: Similar quinazolinone structure with an amino group at the 4-position
Uniqueness: 3-(1-Adamantyl)quinazolin-4-one is unique due to the presence of both the adamantyl group and the quinazolinone core. This combination enhances its stability, lipophilicity, and biological activity, making it a promising candidate for drug development and other applications .
Eigenschaften
CAS-Nummer |
83610-13-3 |
|---|---|
Molekularformel |
C18H20N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3-(1-adamantyl)quinazolin-4-one |
InChI |
InChI=1S/C18H20N2O/c21-17-15-3-1-2-4-16(15)19-11-20(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 |
InChI-Schlüssel |
KKWYFIDOPZNGMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


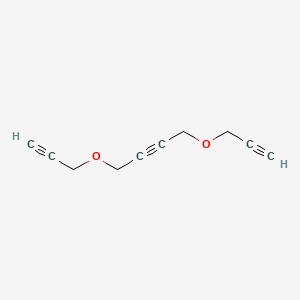

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
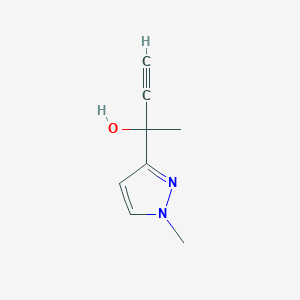
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
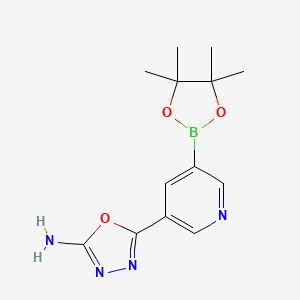
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
